molecular formula C15H13N3O3S2 B2800889 2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 301235-20-1

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2800889
CAS No.: 301235-20-1
M. Wt: 347.41
InChI Key: WKSVBZNVSDIIKQ-UHFFFAOYSA-N
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Description

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine. The intermediate compounds are then treated with reagents like 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Chemical Reactions Analysis

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of its anti-inflammatory activity. The compound can also bind to DNA and interfere with cellular processes, leading to its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide include:

Properties

IUPAC Name

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(23(16,20)21)8-13(12)22-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSVBZNVSDIIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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